molecular formula C15H15NO4 B8221177 L-Thyronine-13C6

L-Thyronine-13C6

Cat. No.: B8221177
M. Wt: 279.24 g/mol
InChI Key: KKCIOUWDFWQUBT-SGTQFYLWSA-N
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Description

L-Thyronine-13C6 is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a labeled cyclohexatriene ring, making it a valuable tool in research involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Thyronine-13C6 typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the cyclohexatriene ring: This step involves the incorporation of carbon-13 isotopes into the ring structure.

    Amino acid synthesis: The amino acid backbone is synthesized through standard peptide synthesis techniques.

    Coupling reactions: The cyclohexatriene ring is then coupled with the amino acid backbone under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and isotopic labeling techniques. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1-yl)oxyphenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various quinones, hydroxy derivatives, and substituted aromatic compounds, which are useful intermediates in further chemical synthesis.

Scientific Research Applications

(2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1-yl)oxyphenyl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging techniques.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1-yl)oxyphenyl]propanoic acid involves its interaction with specific molecular targets. The labeled cyclohexatriene ring allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-[4-(4-hydroxyphenyl)oxyphenyl]propanoic acid: Similar structure but without isotopic labeling.

    (2S)-2-amino-3-[4-(4-methoxyphenyl)oxyphenyl]propanoic acid: Contains a methoxy group instead of a hydroxy group.

Uniqueness

The unique feature of (2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1-yl)oxyphenyl]propanoic acid is its isotopic labeling, which provides a powerful tool for tracing and studying complex biochemical processes with high precision.

This detailed article provides a comprehensive overview of (2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1-yl)oxyphenyl]propanoic acid, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyphenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)/t14-/m0/s1/i3+1,4+1,7+1,8+1,11+1,13+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCIOUWDFWQUBT-SGTQFYLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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